molecular formula C8H7BrFNO2 B13927791 Methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate

Methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate

Cat. No.: B13927791
M. Wt: 248.05 g/mol
InChI Key: CSGUUQWFDCVWFI-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate is an organic compound with the molecular formula C8H7BrFNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate typically involves the bromination and fluorination of pyridine derivatives. One common method starts with the bromination of 2-fluoropyridine, followed by esterification with methyl acetate. The reaction conditions often involve the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the yield and purity of the compound by precisely controlling reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique arrangement can influence its reactivity and binding properties, making it a valuable compound in various research applications .

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)4-5-2-6(9)11-7(10)3-5/h2-3H,4H2,1H3

InChI Key

CSGUUQWFDCVWFI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=NC(=C1)Br)F

Origin of Product

United States

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